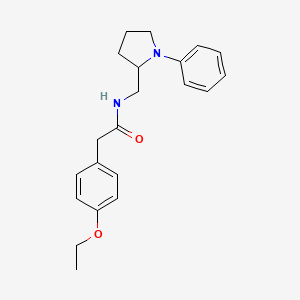

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a phenylpyrrolidinylmethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with 1-phenylpyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired acetamide compound. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- 2-(4-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Biological Activity

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known by its CAS number 1797280-92-2, is an organic compound belonging to the class of acetamides. Its unique structure, characterized by an ethoxyphenyl group and a phenylpyrrolidinylmethyl moiety, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1797280-92-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, modulating their functions and leading to diverse biological effects. The exact pathways involved are still under investigation, but preliminary studies indicate potential interactions with neurotransmitter systems and inflammatory pathways.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, derivatives with similar structural motifs have shown efficacy in animal models for epilepsy. In a study evaluating N-phenyl derivatives, compounds demonstrated significant protection against maximal electroshock (MES) seizures in mice, suggesting that modifications in the pyrrolidine structure can enhance anticonvulsant properties .

Antimicrobial and Anti-inflammatory Properties

There is growing interest in the antimicrobial and anti-inflammatory effects of this compound. Preliminary investigations suggest that it may inhibit bacterial growth and modulate inflammatory responses, although detailed studies are required to elucidate these effects fully. The presence of the ethoxy group may play a role in enhancing solubility and bioavailability, contributing to its biological efficacy .

Case Studies

- Anticonvulsant Screening : In a pharmacological study involving various analogs of pyrrolidine derivatives, compounds similar to this compound were screened for their anticonvulsant activity using MES and pentylenetetrazole models. The results indicated that certain derivatives exhibited significant protective effects at doses ranging from 100 mg/kg to 300 mg/kg .

- In Vitro Studies : An in vitro analysis demonstrated that related compounds could act as moderate binders to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs. This suggests that the compound's mechanism may involve modulation of ion channel activity .

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with this compound. Potential areas for future study include:

- Detailed Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions such as epilepsy and inflammatory diseases.

- Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure influence biological activity.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-20-12-10-17(11-13-20)15-21(24)22-16-19-9-6-14-23(19)18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLLAVFJFZFKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.